molecular formula C5H9ClO4S B1290510 Propan-2-yl 2-(chlorosulfonyl)acetate CAS No. 303153-12-0

Propan-2-yl 2-(chlorosulfonyl)acetate

Cat. No.: B1290510
CAS No.: 303153-12-0
M. Wt: 200.64 g/mol
InChI Key: DKMIWRZVJKBDCC-UHFFFAOYSA-N
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Description

It is a colorless liquid commonly used in organic synthesis as a reagent for introducing the chlorosulfonyl group into organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl 2-(chlorosulfonyl)acetate can be synthesized through the reaction of isopropyl alcohol with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the proper formation of the ester. The general reaction scheme is as follows:

(CH3)2CHOH + ClSO3H → (CH3)2CHOSO2Cl + H2O\text{(CH3)2CHOH + ClSO3H → (CH3)2CHOSO2Cl + H2O} (CH3)2CHOH + ClSO3H → (CH3)2CHOSO2Cl + H2O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where isopropyl alcohol and chlorosulfonic acid are mixed under controlled temperatures and pressures. The reaction is monitored to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-(chlorosulfonyl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles.

    Hydrolysis: The ester can be hydrolyzed to produce the corresponding alcohol and acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.

    Hydrolysis: Typically carried out using water or aqueous bases.

    Oxidation and Reduction: Various oxidizing and reducing agents can be used depending on the desired transformation.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: Produces isopropyl alcohol and chlorosulfonic acid.

    Oxidation and Reduction: Products vary based on the specific reaction conditions.

Scientific Research Applications

Propan-2-yl 2-(chlorosulfonyl)acetate is a versatile compound with applications in various fields:

    Chemistry: Used as a reagent in organic synthesis for introducing the chlorosulfonyl group.

    Biology: Employed in the modification of biomolecules.

    Medicine: Investigated for potential pharmaceutical applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which propan-2-yl 2-(chlorosulfonyl)acetate exerts its effects involves the reactivity of the chlorosulfonyl group. This group can react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 2-(sulfonyloxy)acetate
  • Propan-2-yl 2-(methanesulfonyl)acetate
  • Propan-2-yl 2-(trifluoromethanesulfonyl)acetate

Uniqueness

Propan-2-yl 2-(chlorosulfonyl)acetate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity compared to other sulfonyl esters. This makes it particularly valuable in organic synthesis for introducing the chlorosulfonyl functionality into molecules.

Properties

IUPAC Name

propan-2-yl 2-chlorosulfonylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO4S/c1-4(2)10-5(7)3-11(6,8)9/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMIWRZVJKBDCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634365
Record name Propan-2-yl (chlorosulfonyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303153-12-0
Record name Propan-2-yl (chlorosulfonyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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